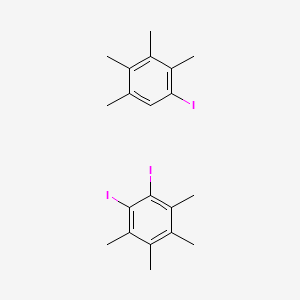
1,2-Diiodo-3,4,5,6-tetramethylbenzene;1-iodo-2,3,4,5-tetramethylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- It appears as a white to almost white powder or crystals .
- The compound is part of the tetramethylbenzene family, which consists of four methyl groups attached to a benzene ring.
- Its systematic name indicates the presence of two iodine atoms at positions 1 and 2 on the benzene ring.
1,2-Diiodo-3,4,5,6-tetramethylbenzene: is a chemical compound with the molecular formula and a molecular weight of .
Méthodes De Préparation
Synthetic Routes: One common method involves the iodination of 1,2,3,5-tetramethylbenzene using iodine and a suitable oxidant (e.g., hydrogen peroxide). The reaction proceeds via electrophilic aromatic substitution.
Reaction Conditions: The reaction typically occurs at elevated temperatures (around 140°C) in a solvent like acetic acid.
Industrial Production: While not widely produced industrially, researchers have explored its synthesis for specific applications.
Analyse Des Réactions Chimiques
Reactivity: 1,2-Diiodo-3,4,5,6-tetramethylbenzene is relatively inert due to the electron-donating effect of the methyl groups.
Common Reactions: It can undergo halogenation, reduction, and substitution reactions.
Major Products: The primary products depend on the specific reaction conditions. For example, reduction with lithium aluminum hydride yields the corresponding tetramethylbenzene.
Applications De Recherche Scientifique
Chemistry: Researchers use it as a model compound to study aromatic substitution reactions and the influence of substituents on reactivity.
Biology: Its applications in biology are limited, but it serves as a reference compound in studies involving aromatic hydrocarbons.
Medicine: No direct medicinal applications are reported, but understanding its reactivity aids drug development.
Industry: Industrial applications are scarce, but its unique structure may inspire new materials or catalysts.
Mécanisme D'action
- The compound’s mechanism of action is not well-documented due to its limited use.
- It likely interacts with biological targets through aromatic interactions or halogen bonding.
Comparaison Avec Des Composés Similaires
Similar Compounds: Other tetramethylbenzenes (e.g., 1,2,3,5-tetramethylbenzene and 1,3,5,7-tetramethylbenzene) share structural similarities.
Uniqueness: The presence of two iodine atoms distinguishes 1,2-Diiodo-3,4,5,6-tetramethylbenzene from its counterparts.
Propriétés
Formule moléculaire |
C20H25I3 |
|---|---|
Poids moléculaire |
646.1 g/mol |
Nom IUPAC |
1,2-diiodo-3,4,5,6-tetramethylbenzene;1-iodo-2,3,4,5-tetramethylbenzene |
InChI |
InChI=1S/C10H12I2.C10H13I/c1-5-6(2)8(4)10(12)9(11)7(5)3;1-6-5-10(11)9(4)8(3)7(6)2/h1-4H3;5H,1-4H3 |
Clé InChI |
ASKLLUASXNFRQI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1C)C)C)I.CC1=C(C(=C(C(=C1C)I)I)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



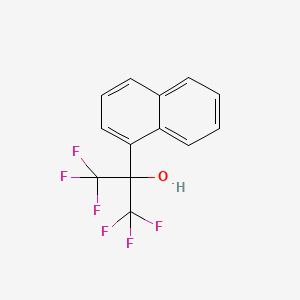
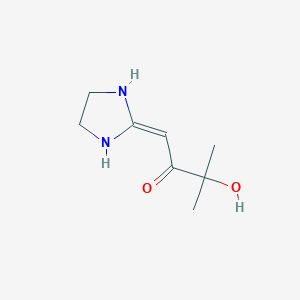
![calcium;(E,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate;(E,3S,5R)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B12821455.png)
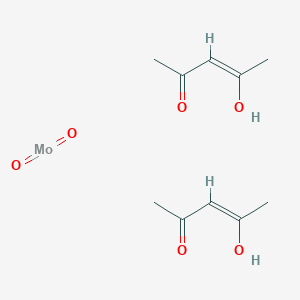
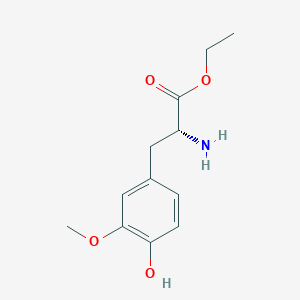

![Ethyl 2-(2-bromo-4-oxo-4,6-dihydro-5H-thieno[2,3-c]pyrrol-5-yl)acetate](/img/structure/B12821477.png)

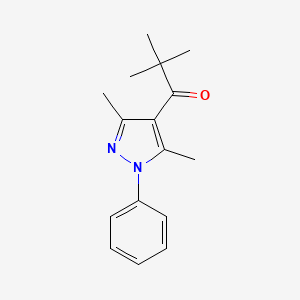
![4,7-Bis(5-bromo-3-octylthiophen-2-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B12821495.png)

![2-(3,4-Dihydro-2H-pyran-2-yl)-1H-benzo[d]imidazole](/img/structure/B12821508.png)
![6-Amino-4-(benzyloxy)-2h-[1,3'-bipyridin]-2-one](/img/structure/B12821512.png)
